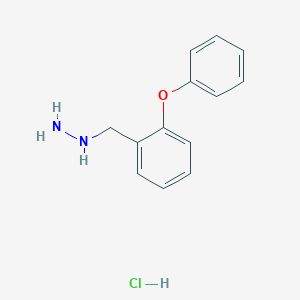

(2-Phenoxybenzyl)hydrazine hydrochloride

Description

Academic Significance of Hydrazine (B178648) Derivatives

The academic and industrial importance of hydrazine derivatives is extensive. They are crucial intermediates in the synthesis of a wide array of heterocyclic compounds, such as pyrazoles, indoles, and pyridazines, which are core scaffolds in many bioactive molecules. nbinno.comresearchgate.net In medicinal chemistry, the hydrazone moiety (-NHN=CR₂), readily formed from hydrazines, is recognized as a pharmacophore associated with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. nih.govnih.gov The reactivity of the nitrogen atoms makes them indispensable in condensation reactions for creating carbon-nitrogen bonds, a fundamental process in organic synthesis. nbinno.com Furthermore, these derivatives are employed in the agrochemical and polymer industries and serve as valuable reagents in analytical chemistry. researchgate.net

Research Context of (2-Phenoxybenzyl)hydrazine Hydrochloride

The research interest in this compound stems from its utility as a chemical precursor for molecules that incorporate a 2-phenoxyphenyl group. This structural motif is explored in medicinal chemistry for its potential to confer biological activity. nih.gov A significant research application involves using such hydrazine derivatives as starting materials to synthesize novel hydrazones through condensation with various aldehydes. nih.govscirp.org

For instance, research into new analgesic agents has focused on creating hybrid molecules that combine the 2-phenoxyphenyl structure with a hydrazone linker. nih.gov The objective of such studies is to synthesize new chemical entities with potentially improved efficacy or modified activity profiles. In this context, this compound serves as a key building block, providing the essential hydrazine and 2-phenoxyphenyl components for the construction of these target molecules. nih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2-phenoxyphenyl)methylhydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O.ClH/c14-15-10-11-6-4-5-9-13(11)16-12-7-2-1-3-8-12;/h1-9,15H,10,14H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPTIWJGMRHQFRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2CNN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2 Phenoxybenzyl Hydrazine Hydrochloride Analogs

Reactions with Carbonyl Compounds and Hydrazone Formation

(2-Phenoxybenzyl)hydrazine, like other primary hydrazines, readily reacts with aldehydes and ketones in a nucleophilic addition-elimination reaction to form the corresponding hydrazone derivatives. This reaction is fundamental to many of the subsequent transformations discussed and proceeds via the initial formation of a carbinolamine intermediate, which then dehydrates to yield the stable C=N double bond of the hydrazone. The gas-phase reactions of protonated hydrazine (B178648) with carbonyl compounds have been studied, showing that adducts are formed, which can then react further to form protonated hydrazones. nih.govlibretexts.org For instance, the reaction of protonated hydrazine with propanal leads to the formation of the corresponding protonated hydrazone. nih.gov

Hydrazones derived from (2-Phenoxybenzyl)hydrazine analogs are valuable intermediates for the synthesis of heterocyclic compounds, most notably pyrazoles. The synthesis of pyrazoles often involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.comnih.gov A common and straightforward method involves reacting a hydrazine derivative with a β-diketone. mdpi.com

Alternatively, multicomponent reactions provide efficient pathways to highly substituted pyrazoles. For example, 1,3-diketones can be generated in situ from ketones and acid chlorides, and then subsequently reacted with a hydrazine to form the pyrazole (B372694) ring. mdpi.comorganic-chemistry.org The reactivity and regioselectivity of these cyclizations can be influenced by catalysts and reaction conditions. Ytterbium(III) perfluorooctanoate [Yb(PFO)₃] has been used as an efficient catalyst for the synthesis of pyrazole-4-carboxylates from hydrazones and β-ketoesters. nih.govbeilstein-journals.org Similarly, copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones represents another modern approach to pyrazole synthesis. organic-chemistry.org

The reaction of hydrazones with nitroolefins, mediated by a strong base, can also yield pyrazoles through a stepwise cycloaddition mechanism. organic-chemistry.org These varied synthetic strategies highlight the versatility of hydrazine analogs as precursors to complex heterocyclic systems.

Table 1: Selected Methods for Pyrazole Synthesis from Hydrazine Derivatives

| Reactants | Reagents/Catalyst | Key Features | Reference(s) |

|---|---|---|---|

| Hydrazine & 1,3-Diketone | Acid or Base Catalyst | Classic, straightforward method; potential for regioisomers. | mdpi.com |

| Hydrazone & β-Ketoester | Yb(PFO)₃ | Mild and efficient for pyrazole-4-carboxylates. | nih.govbeilstein-journals.org |

| Hydrazone & Nitroolefin | t-BuOK, TFA | Regioselective synthesis of 1,3,4-substituted pyrazoles. | organic-chemistry.org |

| β,γ-Unsaturated Hydrazone | Cu Catalyst, Air | Aerobic oxidative [3+2] cycloaddition with C=C bond cleavage. | organic-chemistry.org |

This table is generated based on general synthetic methods and is illustrative of reactions applicable to analogs of the subject compound.

Information specifically detailing the cyclization to cycloether derivatives from (2-Phenoxybenzyl)hydrazine was not prevalent in the reviewed literature.

The Fischer indole synthesis is a classic and powerful method for constructing the indole ring system from an arylhydrazine and a suitable aldehyde or ketone under acidic conditions. mdpi.comwikipedia.org For an analog like (2-Phenoxybenzyl)hydrazine, this reaction would proceed through its corresponding hydrazone. The accepted mechanism, first proposed by Robinson, involves several key steps: mdpi.comwikipedia.org

Hydrazone-Enehydrazine Tautomerism: The initially formed arylhydrazone isomerizes to its enehydrazine tautomer. This step is crucial for enabling the subsequent rearrangement. mdpi.com

dtic.mildtic.mil-Sigmatropic Rearrangement: Following protonation, the enehydrazine undergoes a concerted, pericyclic dtic.mildtic.mil-sigmatropic rearrangement (an aza-Cope rearrangement). This is the carbon-carbon bond-forming step and is often the rate-determining step of the sequence. mdpi.comwikipedia.orgresearchgate.net This rearrangement creates a di-imine intermediate.

Cyclization and Aromatization: The di-imine intermediate undergoes intramolecular cyclization to form a five-membered aminoacetal-like ring. wikipedia.org Subsequent elimination of ammonia (or a primary amine, depending on the substitution) followed by tautomerization leads to the final, energetically favorable aromatic indole ring. mdpi.comwikipedia.org

Isotopic labeling studies have confirmed that the N1 nitrogen of the starting arylhydrazine is incorporated into the final indole ring. wikipedia.org The choice of acid catalyst, which can be a Brønsted acid (e.g., HCl, H₂SO₄) or a Lewis acid (e.g., ZnCl₂, BF₃), is important for the reaction's success. mdpi.comwikipedia.org However, certain substitution patterns on the hydrazine or the carbonyl partner can cause the reaction to fail, often due to competing pathways like N-N bond cleavage, which can be favored if electron-donating substituents are present. nih.gov

The key step of the Fischer indole synthesis is mechanistically related to the Claisen rearrangement. wikipedia.orgorganic-chemistry.org The Claisen rearrangement is a dtic.mildtic.mil-sigmatropic rearrangement of an allyl vinyl ether to form a γ,δ-unsaturated carbonyl compound. organic-chemistry.orgbyjus.com It is a concerted, intramolecular process that proceeds through a highly ordered, six-membered cyclic transition state, typically in a chair conformation. wikipedia.orgorganic-chemistry.org

The rearrangement in the Fischer indole synthesis can be viewed as an "aza-Claisen" variant, where a nitrogen atom replaces one of the oxygen atoms in the classic rearrangement. This dtic.mildtic.mil-sigmatropic shift is what facilitates the critical C-C bond formation between the aromatic ring and the former carbonyl carbon.

The final stage of the Fischer indole synthesis involves the elimination of ammonia. mdpi.comwikipedia.org After the sigmatropic rearrangement and subsequent intramolecular cyclization, an aminal-type intermediate is formed. Under the acidic reaction conditions, one of the nitrogen atoms is protonated, turning the amino group into a good leaving group. The elimination of ammonia is driven by the formation of the stable, aromatic indole ring system. wikipedia.org

Oxidative Reactivity and Decomposition Mechanisms of Hydrazine Derivatives

Hydrazine derivatives are susceptible to oxidation, which can lead to a variety of products through complex mechanistic pathways. The primary site of oxidative attack is typically the nitrogen-nitrogen bond or the N-H bonds.

The cleavage of the N-N bond is a common outcome of the oxidation of hydrazine derivatives. nih.gov This process can be initiated by various oxidizing agents and conditions, often involving the formation of radical intermediates. nih.gov

One-electron oxidation of hydrazines, which can be catalyzed by metal ions like Cu²⁺ or Fe³⁺, generates a nitrogen-centered radical. nih.gov This radical can then undergo further reactions, including decomposition or reaction with molecular oxygen to produce reactive oxygen species. nih.gov In some cases, this leads to the formation of free radical species that can cause oxidative stress. nih.gov

The oxidation of aldehyde N,N-disubstituted hydrazones with lead tetra-acetate has been shown to proceed via carbon-nitrogen bond cleavage initially, followed by further oxidation. rsc.org Photocatalytic methods using visible light and a ruthenium(II) catalyst have also been developed for the cleavage of N-N bonds in hydrazines and hydrazides under very mild conditions, proceeding through nitrogen radical cations. nih.gov The susceptibility of the N-N bond to cleavage depends on the substitution pattern; for instance, trisubstituted hydrazines may undergo oxidation to form hydrazones or cleavage of an N-alkyl group to yield azo compounds, while tetra-substituted derivatives can be inert under certain photocatalytic conditions. nih.gov

The decomposition of some hydrazine derivatives in the presence of oxygen can lead to the formation of peroxide and alcohol derivatives, suggesting a radical-initiated cascade. nih.govresearchgate.net

The gas-phase reactions of simple hydrazines, such as hydrazine (N₂H₄), monomethylhydrazine (MMH), and unsymmetrical dimethylhydrazine (UDMH), with oxidants like ozone have been studied to understand their atmospheric fate. dtic.milmdpi.com These studies provide a model for the potential gas-phase reactivity of more complex analogs.

The reactions of hydrazines with ozone are typically fast, with the reaction rate increasing with methylation of the hydrazine. dtic.mil The primary mechanism proposed for the reaction of hydrazine (N₂H₄) with ozone involves hydrogen atom abstraction from the NH₂ group, rather than direct oxygen atom addition. mdpi.com This initiation step leads to the ultimate formation of stable products like nitrogen (N₂) and water (H₂O). mdpi.com

For substituted hydrazines like MMH and UDMH, the reaction pathways are more complex. mdpi.comresearchgate.net In addition to H-abstraction, O-addition mechanisms can play a role, and a variety of products are observed, including hydrazones, formamides, and N-nitrosodimethylamine (NDMA) from UDMH. mdpi.comresearchgate.net The formation of hydrazones is explained by the reaction of the parent hydrazine with formaldehyde, which is itself an oxidation product. mdpi.com These findings indicate that the atmospheric oxidation of a substituted hydrazine like (2-Phenoxybenzyl)hydrazine could lead to a complex mixture of products resulting from H-abstraction, N-N bond cleavage, and reactions of the aromatic and ether moieties.

Table 2: Products from Gas-Phase Ozonation of Hydrazine and its Methyl Derivatives

| Hydrazine Reactant | Major/Observed Products | Proposed Initial Step | Reference(s) |

|---|---|---|---|

| Hydrazine (N₂H₄) | N₂, H₂O, H₂O₂, N₂O | Hydrogen Abstraction | mdpi.com |

| Monomethylhydrazine (MMH) | Methyl hydroperoxide, Methyldiazene, Diazomethane, HCHO, CH₃OH, Hydrazones | Hydrogen Abstraction / O-Addition | mdpi.com |

This table summarizes findings for simple hydrazines as a model for the reactivity of more complex analogs.

Table of Compounds

Advanced Spectroscopic Characterization of 2 Phenoxybenzyl Hydrazine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, both ¹H and ¹³C NMR provide detailed information about the molecular framework.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For (2-Phenoxybenzyl)hydrazine hydrochloride, the spectrum is expected to show distinct signals corresponding to the benzylic, aromatic, and hydrazinium protons.

The benzylic protons (-CH₂-) adjacent to the hydrazine (B178648) group are expected to appear as a singlet in the downfield region, likely between 4.0 and 4.5 ppm. openstax.org This downfield shift is attributed to the deshielding effect of the adjacent nitrogen atom and the aromatic ring. The protons of the hydrazinium group (-NHNH₃⁺) are anticipated to be exchangeable and may appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

The aromatic region of the spectrum is predicted to be complex due to the presence of nine protons on two different, coupled aromatic rings. These protons would likely appear as a series of overlapping multiplets between approximately 6.8 and 7.5 ppm. The protons on the phenoxy-substituted ring and the unsubstituted phenyl ring will have slightly different chemical environments, leading to this complex pattern. chemicalbook.comrsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons (Ar-H) | 6.8 - 7.5 | Multiplet (m) |

| Benzylic Protons (-CH₂-) | 4.0 - 4.5 | Singlet (s) |

¹³C NMR spectroscopy provides insight into the carbon skeleton of a molecule. The spectrum for this compound would display distinct signals for each unique carbon atom.

The benzylic carbon (-CH₂-) is expected to resonate in the range of 50-60 ppm. The aromatic carbons would produce a series of signals between 115 and 160 ppm. The carbon atoms directly bonded to the ether oxygen (C-O) are expected to be the most downfield in this region, likely appearing between 155 and 160 ppm. openstax.org The remaining aromatic carbons will appear at various shifts depending on their position and electronic environment. Data from analogous structures like benzylhydrazine (B1204620) hydrochloride supports the prediction of these chemical shift ranges. chemicalbook.comnih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Carbons (C-O) | 155 - 160 |

| Aromatic Carbons (C-H, C-C) | 115 - 135 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, broad band in the region of 3200-2600 cm⁻¹ would be characteristic of the N-H stretching vibrations of the hydrazinium ion (-NH₃⁺), typical for amine hydrochlorides. nih.gov

The presence of the aromatic rings would be confirmed by C-H stretching vibrations appearing just above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ region. A key diagnostic peak for the ether linkage (Ar-O-CH₂) is the strong, asymmetric C-O-C stretching vibration, which is expected to appear in the 1250-1200 cm⁻¹ range for aryl ethers. spectroscopyonline.comblogspot.comlibretexts.org

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydrazinium (-NH₃⁺) | N-H Stretch | 3200 - 2600 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium |

| Aromatic C=C | C=C Stretch | 1600 - 1450 | Medium to Strong |

| Aryl Ether (Ar-O-C) | C-O-C Asymmetric Stretch | 1250 - 1200 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in structural elucidation.

For this compound, the molecular ion of the free base [C₁₃H₁₄N₂O]⁺• would have an m/z of 214.11. In a typical mass spectrum, this molecular ion peak may be observed. The fragmentation of hydrazine derivatives is a key area of study in mass spectrometry. nih.govresearchgate.netnih.gov

The most likely fragmentation pathway would involve the cleavage of the fragile benzyl-hydrazine bond (α-cleavage relative to the aromatic ring). This would result in the formation of a stable (2-phenoxybenzyl) cation at m/z 183.08 and a hydrazine radical. Further fragmentation of the m/z 183 ion could occur through the cleavage of the ether bond, potentially leading to fragments corresponding to a phenoxy radical (m/z 93) or a phenyl cation (m/z 77). The fragmentation of ethers and amines typically involves such α-cleavage and rearrangements. youtube.comyoutube.commiamioh.edu

Table 4: Predicted Key Mass Fragments for (2-Phenoxybenzyl)hydrazine

| Fragment Ion | Proposed Structure | Predicted m/z |

|---|---|---|

| [M]⁺• | [C₁₃H₁₄N₂O]⁺• | 214.11 |

| [M - NHNH₂]⁺ | [C₁₃H₁₁O]⁺ | 183.08 |

| [M - C₇H₇N₂O]⁺ | [C₆H₅]⁺ | 77.04 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings.

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of substituted benzene rings. Benzene itself exhibits a strong absorption (E-band) around 204 nm and a weaker, fine-structured absorption (B-band) around 256 nm. spcmc.ac.in The presence of substituents like the phenoxy group and the benzylhydrazine group, which act as auxochromes, is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands. This is due to the extension of the π-conjugated system and electronic interactions between the substituents and the aromatic rings. spcmc.ac.incdnsciencepub.comnist.gov Therefore, the primary absorption maxima (λ_max) for this compound are predicted to be shifted to wavelengths longer than 260 nm.

Table 5: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Predicted λ_max (nm) | Chromophore |

|---|---|---|

| π → π* (B-band) | > 260 | Substituted Benzene Rings |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to confirm the empirical and molecular formula. The molecular formula for this compound is C₁₃H₁₅ClN₂O. The theoretical elemental composition can be calculated from its molecular weight (250.73 g/mol ).

This analysis is crucial for verifying the purity and confirming the identity of a newly synthesized batch of the compound. birmingham.ac.ukresearchgate.net

Table 6: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 13 | 156.143 | 62.28% |

| Hydrogen | H | 1.008 | 15 | 15.120 | 6.03% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 14.14% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 11.17% |

| Oxygen | O | 15.999 | 1 | 15.999 | 6.38% |

| Total | | | | 250.729 | 100.00% |

Q & A

Q. What are the recommended synthetic routes for (2-Phenoxybenzyl)hydrazine hydrochloride in academic research?

The compound is typically synthesized via two primary routes:

- Condensation reactions : Refluxing benzylidene precursors (e.g., benzylideneacetone) with hydrazine hydrochloride derivatives in ethanol under acidic conditions, followed by crystallization .

- Diazotization and reduction : Starting from aniline derivatives, diazotization with nitrous acid, reduction using agents like SnCl₂, and subsequent neutralization to yield hydrazine hydrochlorides .

Q. How can researchers ensure the purity of this compound post-synthesis?

Purity validation involves:

Q. What safety protocols are essential when handling this compound in laboratory settings?

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation; store away from oxidizers.

- Emergency measures : Rinse exposed areas with water; seek medical attention for ingestion. Toxicity data (e.g., LD₅₀ 25–2100 mg/kg for similar hydrazines) mandate strict exposure controls .

Advanced Research Questions

Q. What strategies optimize reaction yields for hydrazine hydrochloride derivatives in complex syntheses?

Q. How should researchers address discrepancies in spectroscopic data during characterization?

Q. What analytical techniques detect trace amounts of this compound in environmental samples?

Q. How can researchers mitigate hemolytic anemia risks in in vivo studies?

- Dosage control : Base dosing on toxicity thresholds (e.g., LD₅₀ values) and monitor hemoglobin via spectrophotometry.

- Chelation therapy : Administer agents like deferoxamine if toxicity occurs. Consider analogs with lower hemoglobin affinity if adverse effects persist .

Q. Methodological Notes

- Synthetic reproducibility : Document reaction parameters (e.g., solvent purity, temperature gradients) to ensure consistency .

- Data interpretation : Use spectral databases (e.g., SciFinder, Reaxys) to compare experimental and literature NMR/IR peaks .

- Environmental analysis : Include blanks and matrix-matched calibration to account for matrix effects in GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.